molecular formula C19H30N2O3S B4175148 N~1~-cycloheptyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-cycloheptyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4175148
M. Wt: 366.5 g/mol
InChI Key: GWUKNKYDIMLNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cycloheptyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as Cmpd-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Cmpd-1 belongs to the class of small molecule inhibitors that target protein-protein interactions.

Mechanism of Action

Cmpd-1 functions as a small molecule inhibitor that targets protein-protein interactions. It binds to the interface of the target proteins and disrupts their interaction, leading to the inhibition of downstream signaling pathways.
Biochemical and physiological effects:
Cmpd-1 has been shown to have various biochemical and physiological effects in different research studies. In cancer research, Cmpd-1 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In inflammation research, Cmpd-1 has been shown to suppress the production of pro-inflammatory cytokines and the activation of inflammatory pathways. In viral infection research, Cmpd-1 has been shown to suppress viral replication and the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using Cmpd-1 in lab experiments is its specificity and potency in inhibiting protein-protein interactions. This allows for the precise targeting of specific signaling pathways and the identification of potential therapeutic targets. However, one of the limitations of using Cmpd-1 is its potential toxicity and off-target effects, which could affect the interpretation of experimental results.

Future Directions

There are several future directions for the research of Cmpd-1. One direction is to further investigate its therapeutic potential in different diseases, including cancer, inflammation, and viral infections. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and safety. Additionally, the development of Cmpd-1 derivatives with improved specificity and potency could also be explored.

Scientific Research Applications

Cmpd-1 has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and viral infections. In cancer research, Cmpd-1 has been shown to inhibit the interaction between the oncogene MDM2 and the tumor suppressor protein p53, leading to the activation of p53 and the induction of apoptosis in cancer cells. In inflammation research, Cmpd-1 has been shown to inhibit the interaction between the pro-inflammatory cytokine interleukin-1β and its receptor, leading to the suppression of inflammation. In viral infection research, Cmpd-1 has been shown to inhibit the interaction between the viral protein NS2B-NS3 and the host protein STING, leading to the suppression of viral replication.

properties

IUPAC Name

N-cycloheptyl-2-(3,4-dimethyl-N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-14-11-12-18(13-15(14)2)21(25(4,23)24)16(3)19(22)20-17-9-7-5-6-8-10-17/h11-13,16-17H,5-10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUKNKYDIMLNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)NC2CCCCCC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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